Ethyl 4-bromo-2-fluoro-6-methoxybenzoate
Description
Ethyl 4-bromo-2-fluoro-6-methoxybenzoate (CAS: 1423700-59-7) is a halogenated aromatic ester with a molecular formula of C₁₀H₁₀BrFO₃ and a molar mass of 285.09 g/mol. Its structure features a benzoate backbone substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a methoxy group (OCH₃) at the 6-position, esterified with an ethyl group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
ethyl 4-bromo-2-fluoro-6-methoxybenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(13)9-7(12)4-6(11)5-8(9)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
WKEYQAFEFZNDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Br)OC |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes for ethyl 4-bromo-2-fluoro-6-methoxybenzoate involve the reaction of appropriate starting materials. Unfortunately, specific synthetic methods are not readily available in the literature.
- Industrial production methods may vary depending on the manufacturer, but they likely involve esterification or other functional group transformations.
Chemical Reactions Analysis
- Ethyl 4-bromo-2-fluoro-6-methoxybenzoate can undergo various reactions:
Substitution reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, hydroxide ions) to form different derivatives.
Reduction reactions: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Oxidation reactions: Oxidation of the methyl group can lead to carboxylic acid formation.
- Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Chemistry: Ethyl 4-bromo-2-fluoro-6-methoxybenzoate serves as a versatile building block for the synthesis of other compounds.
Biology and Medicine: Its derivatives may have biological activity, such as antimicrobial or anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
- The specific mechanism of action for this compound is not well-documented. it likely interacts with cellular targets (e.g., enzymes, receptors) due to its structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key analogs of ethyl 4-bromo-2-fluoro-6-methoxybenzoate, highlighting structural differences and properties:
Key Comparative Analyses
Reactivity and Stability
- Ethyl vs. Methyl Ester : The ethyl ester exhibits greater steric hindrance compared to the methyl analog, slowing nucleophilic acyl substitution reactions. However, the methyl ester (C₉H₈BrFO₃) is more reactive due to the smaller alkyl group, making it preferable in Suzuki-Miyaura couplings .
- Fluorine vs. Hydroxyl Groups : Replacing the 2-fluoro group with a hydroxyl (as in 4-bromo-2-fluoro-6-hydroxybenzaldehyde) increases hydrogen bonding capacity, enhancing solubility in polar solvents but reducing metabolic stability .
Physicochemical Properties
- Polarity : The carboxylic acid derivative (C₈H₆BrFO₃) has the highest polarity due to its -COOH group, leading to lower lipid solubility compared to esters .
- Thermal Stability : Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (C₁₁H₁₂Br₂O₄) decomposes at lower temperatures (~120°C) due to labile bromine substituents .
Research Findings and Commercial Relevance
- Supplier Data : this compound is available at 95% purity (AK Scientific), while its methyl analog is offered at 97% (CymitQuimica), reflecting demand in high-precision syntheses .
Biological Activity
Ethyl 4-bromo-2-fluoro-6-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 287.1 g/mol. The presence of halogen atoms (bromine and fluorine) in its structure enhances its biological activity by improving binding affinity to various biological targets such as enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The halogen substituents are believed to enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival. Preliminary studies suggest that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies have shown that this compound can modulate key biochemical pathways involved in cancer cell proliferation and survival. The mechanism of action may involve the inhibition of specific enzymes or receptors that play critical roles in tumor growth.
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in crucial metabolic pathways, leading to reduced viability of pathogenic organisms or cancer cells.
- Receptor Modulation : It may also bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antiviral Activity : In a study examining halogenated derivatives, this compound demonstrated antiviral properties against several viruses, including hepatitis E and Chikungunya virus. The effectiveness was measured by determining the EC90 values, indicating the concentration required for 90% inhibition of viral replication .
- Cytotoxicity Profiling : A cytotoxicity study revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
